

A Technical Guide to 2-Iodoethanol: Commercial Availability, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: 2-Iodoethanol

Cat. No.: B1213209

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis, polymer chemistry, and the development of pharmacologically active compounds. Its structure, featuring both a reactive hydroxyl group and a labile iodine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the commercial availability of **2-Iodoethanol**, its key chemical and physical properties, and detailed experimental protocols for its application in both polymer modification and the synthesis of neuroexcitatory agents.

Commercial Availability and Suppliers

2-Iodoethanol is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 98%, with the compound commonly stabilized with copper to prevent degradation. When sourcing **2-Iodoethanol**, it is important to note that it is classified as a dangerous good for transportation and may incur additional shipping charges.

A summary of prominent suppliers and their typical product offerings is provided below. Please note that pricing and availability are subject to change and should be confirmed with the

respective suppliers.

| Supplier | Typical Purity | Common Quantities Offered |
|--------------------------|----------------|---------------------------|
| Sigma-Aldrich (Merck) | ≥99% | 5 g, 25 g, 100 g |
| Thermo Fisher Scientific | ≥99% | 10 mL, 50 mL |
| Santa Cruz Biotechnology | ≥98% | 10 g, 25 g, 100 g |
| TCI Chemicals | >98.0% (GC) | 25 mL, 100 mL, 500 mL |
| Otto Chemie Pvt Ltd | 99% | Custom packaging |
| Chemsavers, Inc. | 99% | 100 g |
| Simson Pharma Limited | High Quality | Inquiry for quantities |
| Biosynth | Stabilised | 100 g, 250 g, 500 g |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **2-Iodoethanol** is crucial for its safe handling and effective use in experimental design.

| Property | Value | Source |
|---------------------------------------|---|-----------|
| CAS Number | 624-76-0 | [1][2][3] |
| Molecular Formula | C ₂ H ₅ IO | [1][2][3] |
| Molecular Weight | 171.97 g/mol | [1][2][3] |
| Appearance | Clear, colorless to light yellow-brown liquid | [4] |
| Density | 2.205 g/mL at 25 °C | [2] |
| Boiling Point | 85 °C at 25 mmHg | [2] |
| Refractive Index (n _{20/D}) | 1.572 | [2] |
| Purity (Typical) | ≥98% - 99% | [1][2][3] |
| Stabilizer | Often contains copper | [2][4] |
| Solubility | Soluble in water | [5] |
| Storage Temperature | 2-8°C | [6] |

Applications in Research and Development

2-Iodoethanol's bifunctionality makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Polymer Chemistry: Quaternization of Polymers

2-Iodoethanol is frequently used for the quaternization of polymers containing tertiary amine groups. This modification introduces a permanent positive charge onto the polymer backbone, altering its physicochemical properties, such as solubility and interaction with anionic species. This is particularly relevant in the development of materials for applications like gene delivery, drug formulation, and as antimicrobial agents.

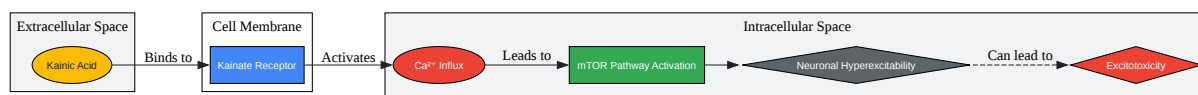
Organic Synthesis: Precursor to Neuroexcitants

A significant application of **2-Iodoethanol** in drug development is its use as a precursor in the synthesis of neuroexcitatory compounds.[1][7] One prominent example is its role in the

synthesis of kainic acid and its analogs.[7] Kainic acid is a potent agonist of the kainate receptor, a subtype of ionotropic glutamate receptors in the central nervous system.[1] Due to its ability to induce excitotoxicity, kainic acid is a widely used tool in neuroscience research to model epilepsy and neurodegenerative diseases.[1]

Signaling Pathway: Kainic Acid-Induced Excitotoxicity

Kainic acid, synthesized using **2-Iodoethanol** as a precursor, exerts its neuroexcitatory effects primarily through the activation of kainate receptors, leading to a cascade of intracellular events. A simplified representation of a key signaling pathway involved in kainic acid-induced excitotoxicity is depicted below. Activation of kainate receptors by kainic acid leads to an influx of Ca^{2+} ions, which in turn can activate various downstream signaling pathways, including the mTOR pathway, contributing to neuronal hyperexcitability and, in cases of overstimulation, excitotoxic cell death.



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Caption: Kainic acid signaling pathway leading to excitotoxicity.

Experimental Protocols

The following are representative experimental protocols for the application of **2-Iodoethanol**.

Synthesis of a Kainic Acid Precursor (Illustrative)

This protocol outlines a general, illustrative procedure for the synthesis of a key intermediate in the preparation of kainic acid analogs, demonstrating the utility of **2-Iodoethanol**.

Workflow Diagram:



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Caption: General workflow for kainic acid precursor synthesis.

Methodology:

- **Reaction Setup:** A solution of a suitably protected glutamic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- **Deprotonation:** The flask is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
- **Alkylation:** **2-Iodoethanol** (1.2 equivalents), dissolved in a small amount of anhydrous THF, is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
- **Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired alkylated intermediate. This intermediate can then be carried forward through subsequent cyclization and deprotection steps to afford the final kainic acid analog.

Quaternization of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)

This protocol is adapted from established literature procedures for the modification of polymers.

Methodology:

- **Dissolution:** In a round-bottom flask, dissolve PDMAEMA (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of ethanol and water.
- **Addition of **2-Iodoethanol**:** To the stirred polymer solution, add an excess of **2-Iodoethanol** (e.g., 5-10 equivalents per dimethylaminoethyl group).
- **Reaction:** The reaction mixture is heated to a temperature between 60-80 °C and stirred for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as ^1H NMR spectroscopy, observing the shift of the N-methyl protons.
- **Purification:** After cooling to room temperature, the quaternized polymer is precipitated by adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether. The precipitate is collected by filtration or centrifugation.
- **Washing and Drying:** The collected polymer is washed repeatedly with the non-solvent to remove unreacted **2-Iodoethanol** and any byproducts. The purified quaternized polymer is then dried under vacuum to a constant weight.

Safety and Handling

2-Iodoethanol is a toxic and combustible liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

2-Iodoethanol is a commercially accessible and highly valuable reagent for researchers in chemistry and drug development. Its unique bifunctional nature allows for its use in a wide array of applications, from the modification of advanced materials to the synthesis of critical neuroscientific research tools like kainic acid. A thorough understanding of its properties, safe

handling procedures, and versatile reactivity, as outlined in this guide, will enable scientists to effectively harness the potential of this important chemical intermediate.

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